Ferroelectric transitions in silver niobate ceramics†
Journal of Materials Chemistry C Pub Date: 2018-12-11 DOI: 10.1039/C8TC05451G
Abstract
Silver niobate (AgNbO3)-based dielectric materials show great application potential in pulse power energy storage systems due to their high energy storage density. However, a fundamental understanding of this important lead-free system has remained controversial ever since its discovery in 1958. In the present study, a comprehensive investigation was performed via analyzing the chemical structure and physical properties of AgNbO3-based dielectric materials. The results confirm that the dielectric anomalous behavior occurring at ∼170 °C, which has been considered as the freezing temperature/transition of the antipolar dipoles (Tf) in early publications, actually originates from a phase transition between the non-centrosymmetric weakly polar and centrosymmetric non-polar phases. Moreover, the weakly polar phase exhibiting antipolar ordered behavior is proposed to be ferrielectric and is responsible for the strong field-induced double-like polarization hysteresis. The dielectric relaxor behavior at ∼70 °C, which was attributed to the M1 ↔ M2 transition in early studies, was further demonstrated to be intimately correlated with the presence of local ferroelectric-type polar domains in a weakly polar/ferrielectric phase. The observed weak remnant polarization within double-like polarization hysteresis under strong field cycles is proposed to mainly originate from the polarization contributed by the residual strong field-induced ferroelectric phase.
Recommended Literature
- [1] Back matter
- [2] Inorganic stereochemistry
- [3] Gas-chromatographic method for the determination of volatile fatty acids (C1–C7) and lactic acid
- [4] Fluorescence-activated droplet sorting (FADS): efficient microfluidic cell sorting based on enzymatic activity†
- [5] Inside back cover
- [6] Synthesis, characterization, fluorescence labeling and cellular internalization of novel amine-functionalized poly(ethylene glycol)-block-poly(ε-caprolactone) amphiphilic block copolymers
- [7] Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide†
- [8] Nucleophilic reactions of charge delocalised carotenoid mono- and dications†
- [9] Polystyrene-supported imidazolium acidic ionic liquids: highly efficient catalysts for the synthesis of bisphenols†
- [10] Palladium-catalyzed intermolecular fluoroesterification of styrenes: exploration and mechanistic insight†
Journal Name:Journal of Materials Chemistry C
Research Products
-
CAS no.: 134807-28-6
-
CAS no.: 10162-82-0